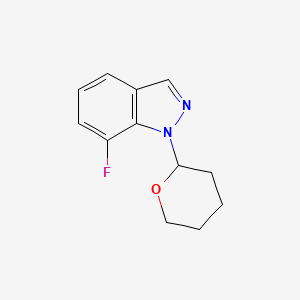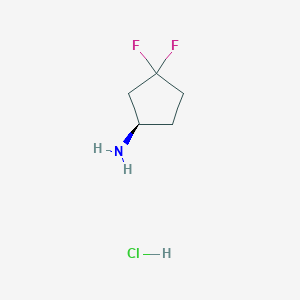
1'-(5-Bromo-6-cloro-4-(trifluorometil)piridin-2-il)piperazina
Descripción general
Descripción
1’-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with bromine, chlorine, and trifluoromethyl groups, and a piperazine ring
Aplicaciones Científicas De Investigación
1’-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows for the development of drugs with specific biological activities.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving heterocyclic compounds.
Mecanismo De Acción
Target of Action
The compound “1’-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine” is a piperazine derivative. Piperazine derivatives are known to have a wide range of biological activities and can interact with various targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes .
Mode of Action
The mode of action of “1’-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine” would depend on its specific target. For instance, if it targets a GPCR, it might act as an agonist or antagonist, modulating the receptor’s activity .
Biochemical Pathways
The affected pathways would depend on the specific target of “1’-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine”. For example, if it targets a GPCR involved in the cAMP pathway, it could potentially affect the levels of cAMP in the cell, influencing downstream signaling .
Pharmacokinetics
The ADME properties of “1’-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine” would depend on various factors such as its chemical structure, lipophilicity, and molecular weight. Piperazine derivatives are generally well absorbed and can cross the blood-brain barrier .
Result of Action
The molecular and cellular effects of “1’-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine” would depend on its specific target and mode of action. It could potentially alter cellular signaling, gene expression, or other cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “1’-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine”. For instance, extreme pH or temperature could potentially affect its stability or interaction with its target .
Métodos De Preparación
The synthesis of 1’-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boronic acids or esters as reagents. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
1’-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a key reaction for forming carbon–carbon bonds in the synthesis of this compound.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar compounds to 1’-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine include other heterocyclic compounds with similar substituents. For example:
- 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine
- 1-(3-(Trifluoromethyl)phenyl)piperazine
These compounds share structural similarities but may differ in their specific chemical and biological properties. The unique combination of substituents in 1’-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine gives it distinct characteristics that can be advantageous in certain applications.
Propiedades
IUPAC Name |
1-[5-bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClF3N3/c11-8-6(10(13,14)15)5-7(17-9(8)12)18-3-1-16-2-4-18/h5,16H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAJKUBPSQPTMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=C(C(=C2)C(F)(F)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-Methanesulfonyl-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine](/img/structure/B1532593.png)
![L-Phenylalanine, N-[2-(2-naphthalenyl)acetyl]-](/img/structure/B1532597.png)







